molecular formula C20H20N4S2 B2822513 2-[4-(1,3-Benzothiazol-2-yl)piperazin-1-yl]-5,7-dimethyl-1,3-benzothiazole CAS No. 863001-33-6

2-[4-(1,3-Benzothiazol-2-yl)piperazin-1-yl]-5,7-dimethyl-1,3-benzothiazole

Cat. No.: B2822513
CAS No.: 863001-33-6
M. Wt: 380.53
InChI Key: KYVMAUSICLSMCY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzothiazole derivatives are a class of compounds that have been studied for their potential biological activities . They are often used in medicinal chemistry and have shown promising results as anti-tubercular compounds . Piperazine derivatives, which are also part of the structure of the compound you’re asking about, have a wide range of biological activities such as antiviral, antipsychotic, antimicrobial, and anti-HIV-1 .


Synthesis Analysis

Benzothiazole derivatives can be synthesized through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .


Molecular Structure Analysis

The molecular structure of benzothiazole derivatives can be characterized by techniques such as IR, 1H NMR, 13C NMR, and mass spectral technique .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of benzothiazole derivatives can be complex and involve multiple steps .


Physical And Chemical Properties Analysis

The physical and chemical properties of benzothiazole derivatives can be evaluated for drug likeness or “drugability” according to Lipinski’s rule of five (RO5) .

Scientific Research Applications

Antibacterial Applications

  • Novel bis(pyrazole-benzofuran) hybrids containing piperazine linkers have shown significant antibacterial efficacy against various bacterial strains such as E. coli, S. aureus, and S. mutans, with some compounds demonstrating biofilm inhibition activities surpassing that of Ciprofloxacin (Mekky & Sanad, 2020).

Anticancer Activities

  • Synthesis of derivatives of 2-Piperazino-1,3-benzo[d]thiazoles has been undertaken to evaluate their antiproliferative activity against various human tumor-derived cell lines, showing significant effects on specific cancer cell lines (Al-Soud et al., 2010).

Anti-inflammatory and Analgesic Agents

  • Bivalent ligands based on benzoxazolone and benzothiazolone templates have been designed, synthesized, and screened for in vitro anti-inflammatory activity, with several compounds showing potent inhibitory effects on inducible nitric oxide synthase (iNOS) and nuclear factor kappa B (NF-κB), suggesting potential as anti-inflammatory and analgesic agents (Abdelazeem et al., 2015).

Corrosion Inhibition

  • Benzothiazole derivatives have been synthesized and studied for their corrosion inhibiting effects against steel in acidic solutions, offering insights into their potential industrial applications (Hu et al., 2016).

Mechanism of Action

Target of Action

Similar compounds, such as 3-(piperazin-1-yl)-1,2-benzothiazole derivatives, have been found to act as dopamine and serotonin antagonists . These neurotransmitters play crucial roles in regulating mood, sleep, appetite, and other functions in the body.

Mode of Action

Similar compounds have been found to interact with their targets (dopamine and serotonin receptors) by binding to them and inhibiting their activity . This results in changes in the neurotransmitter levels in the brain, which can affect various physiological processes.

Pharmacokinetics

Similar compounds have been evaluated for drug likeness or “drugability” according to lipinski’s rule of five (ro5) . This rule is a guideline for the molecular properties and structure of a compound that would make it a likely orally active drug in humans.

Result of Action

Similar compounds have shown antibacterial activity . One of the compounds showed a good activity against Bacillus subtilis and Staphylococcus aureus .

Safety and Hazards

The safety and hazards associated with benzothiazole derivatives would depend on the specific compound and its intended use. It’s important to refer to the Material Safety Data Sheet (MSDS) for specific safety information .

Future Directions

The future directions in the research of benzothiazole derivatives could involve the development of new synthetic pathways, further exploration of their biological activities, and the design of new analogs of bioactive heterocyclic compounds .

Properties

IUPAC Name

2-[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]-5,7-dimethyl-1,3-benzothiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4S2/c1-13-11-14(2)18-16(12-13)22-20(26-18)24-9-7-23(8-10-24)19-21-15-5-3-4-6-17(15)25-19/h3-6,11-12H,7-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYVMAUSICLSMCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)N=C(S2)N3CCN(CC3)C4=NC5=CC=CC=C5S4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.